molecular formula C7H11NO4 B8518091 4-(3-Hydroxypropyl)-3,5-dioxomorpholine

4-(3-Hydroxypropyl)-3,5-dioxomorpholine

Cat. No.: B8518091
M. Wt: 173.17 g/mol
InChI Key: DTPDADBQJLGKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropyl)-3,5-dioxomorpholine is a specialized chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol. This molecule features a morpholine-3,5-dione core, a privileged scaffold in organic synthesis and medicinal chemistry, which is known to impart favorable physicochemical properties such as increased water solubility and improved metabolic stability to molecules . The structure combines this rigid, reactive dioxomorpholine ring—which presents a cyclic imide-like functionality—with a flexible N-(3-hydroxypropyl) side chain . This primary alcohol group is a key functional handle, allowing for further chemical modifications and conjugation to other molecules, polymers, or surfaces, thereby enhancing the compound's utility in advanced research . In contemporary chemical research, this compound serves as a valuable building block with potential applications across several fields. In medicinal chemistry, it can be used as a scaffold for synthesizing novel therapeutic agents, where the rigid core provides a platform for displaying pharmacophores . In materials science, similar to other dioxomorpholine derivatives, it is investigated as a monomer for creating biodegradable polymers or functional polyesters, with the pendant hydroxyl group enabling post-polymerization modification to tailor material properties . Additionally, it has potential use as a probe in biochemical assays, where it could be functionalized with fluorescent tags via its hydroxyl group to study biological processes . The synthesis of this compound typically involves a reaction between diglycolic anhydride and 3-amino-1-propanol, proceeding through a ring-opening nucleophilic acyl substitution followed by an intramolecular cyclization to form the morpholine-3,5-dione ring . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

4-(3-hydroxypropyl)morpholine-3,5-dione

InChI

InChI=1S/C7H11NO4/c9-3-1-2-8-6(10)4-12-5-7(8)11/h9H,1-5H2

InChI Key

DTPDADBQJLGKNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCCO

Origin of Product

United States

Synthetic Methodologies for 4 3 Hydroxypropyl 3,5 Dioxomorpholine

Retrosynthetic Analysis of the 4-(3-Hydroxypropyl)-3,5-dioxomorpholine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made at the two amide bonds within the heterocyclic core. This C-N bond disconnection strategy is common for amides, esters, and other functional groups where a heteroatom joins different parts of the molecule. amazonaws.com

This process logically simplifies the target molecule into two key synthons: a dicarboxylic acid derivative and an amino alcohol. The morpholine-3,5-dione (B1583248) ring points towards a diglycolic acid-based precursor, while the N-substituent clearly originates from 3-amino-1-propanol. The most practical and reactive precursor for the diglycolic acid moiety is its cyclic anhydride (B1165640), diglycolic anhydride. This leads to the identification of the two primary starting materials for the forward synthesis: diglycolic anhydride and 3-amino-1-propanol.

Precursor Chemistry and Starting Materials

The success of the synthesis relies on the specific chemical properties and reactivity of its two precursor molecules.

Diglycolic anhydride (1,4-dioxane-2,6-dione) is a cyclic dicarboxylic anhydride that serves as the foundational electrophilic component for constructing the morpholine-3,5-dione ring. wikipedia.orgtcichemicals.com Its cyclic structure imparts significant ring strain, making the carbonyl carbons highly susceptible to nucleophilic attack. This reactivity is harnessed in various chemical syntheses, including the formation of polymers and other heterocyclic structures. wikipedia.orgnih.gov The anhydride is a white crystalline solid at room temperature. wikipedia.org

Table 1: Properties of Diglycolic Anhydride

Property Value
IUPAC Name 1,4-Dioxane-2,6-dione
CAS Number 4480-83-5
Molar Mass 116.072 g·mol⁻¹
Melting Point 92 °C

Data sourced from multiple references. wikipedia.orgmerckmillipore.com

The 3-amino-1-propanol molecule functions as the nucleophile, introducing the requisite N-(3-hydroxypropyl) side chain. This bifunctional molecule contains both a primary amine and a primary alcohol. However, the amine group is significantly more nucleophilic than the hydroxyl group under neutral or basic conditions. This difference in reactivity ensures that the initial reaction with diglycolic anhydride occurs selectively at the nitrogen atom, a crucial factor for the successful synthesis of the target compound. rsc.org

Table 2: Properties of 3-Amino-1-propanol

Property Value
IUPAC Name 3-Aminopropan-1-ol
CAS Number 156-87-6
Molar Mass 75.11 g·mol⁻¹
Melting Point 12.4 °C

Reaction Mechanisms and Pathways for this compound Formation

The formation of the target molecule proceeds through a well-defined, two-step mechanistic pathway involving ring-opening followed by cyclization.

The synthesis begins with the nucleophilic acyl substitution of 3-amino-1-propanol on diglycolic anhydride. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the anhydride. This step results in the cleavage of a carbon-oxygen bond and the opening of the anhydride ring. The product of this initial reaction is a linear amide-acid intermediate, N-(3-hydroxypropyl)-2-(carboxymethoxy)acetamide.

Following the initial ring-opening, a subsequent intramolecular condensation (cyclization) occurs. This step involves the formation of the second amide bond to close the six-membered ring. The reaction between the terminal carboxylic acid group and the secondary amide, driven by the removal of a water molecule, yields the final this compound product. This type of reaction sequence is a common strategy for synthesizing heterocyclic compounds like lactams and diketomorpholines. nih.gov

Temperature: The initial ring-opening reaction is typically exothermic and can proceed at or below room temperature. However, the subsequent cyclization step is an endothermic dehydration reaction that requires elevated temperatures to proceed efficiently. Heating the reaction mixture facilitates the removal of the water byproduct, driving the equilibrium towards the formation of the cyclic product.

Solvent: The choice of solvent is critical. A non-protic solvent, such as toluene (B28343) or xylene, is often employed. These solvents are effective at dissolving the reactants and can facilitate the removal of water via azeotropic distillation, which is a common technique to drive condensation reactions to completion. chemwhat.com

Catalysts and Reagents: While the reaction can proceed without a catalyst, the cyclization step can be slow. In some syntheses involving anhydrides, dehydrating agents or catalysts may be used to accelerate the removal of water. chemwhat.comgoogle.com For selectivity, the inherent higher nucleophilicity of the amine over the alcohol in 3-amino-1-propanol generally ensures the desired reaction pathway without the need for protecting groups on the hydroxyl function. rsc.org

Table 3: Influence of Reaction Conditions on Synthesis

Factor Effect on Reaction Rationale
Temperature Higher temperatures favor the final cyclization step. Provides the necessary activation energy for the dehydration reaction and helps remove water, shifting the equilibrium toward the product.
Solvent Aprotic, water-immiscible solvents (e.g., toluene) are preferred. Allows for azeotropic removal of water, which drives the cyclization reaction to completion.

| Reaction Time | Sufficient time is needed for both ring-opening and cyclization. | The initial nucleophilic attack is often rapid, but the subsequent dehydration and ring-closure can require several hours at reflux temperatures. |

Optimization of Synthetic Conditions for this compound Production

Specific studies detailing the optimization of synthetic conditions for the production of this compound could not be located. Generally, the synthesis of N-substituted morpholine-3,5-diones would likely involve the reaction of a substituted amine, in this case, 3-aminopropanol, with a derivative of diglycolic acid, such as diglycolic anhydride. The optimization of such a reaction would typically involve a systematic investigation of various parameters.

There is no specific information available in the searched literature regarding the effect of temperature on the yield of this compound. For analogous reactions, temperature control is a critical factor that influences both reaction rate and the formation of byproducts.

No studies were found that investigated the effect of different solvent systems on the synthesis of this compound. The choice of solvent can significantly impact the solubility of reactants, reaction kinetics, and the ease of product isolation.

Information regarding the optimization of reaction time and challenges or modifications for scaling up the production of this compound is not present in the available literature. These factors are crucial for transitioning a synthetic procedure from a laboratory to an industrial scale.

Purification Techniques and Strategies for Isolating this compound

Specific purification protocols for this compound have not been described in the scientific literature reviewed. The selection of an appropriate purification strategy would depend on the physical properties of the compound and the impurities present in the crude reaction mixture.

There are no published studies detailing the use of chromatographic techniques for the purification of this compound. Column chromatography is a common method for purifying organic compounds, and the choice of stationary and mobile phases would need to be determined empirically.

No specific methods for the crystallization or precipitation of this compound are documented. These techniques are fundamental for obtaining a high-purity solid product, and solvent selection for these processes would require experimental screening.

Chemical Reactivity and Derivatization Strategies of 4 3 Hydroxypropyl 3,5 Dioxomorpholine

Reactivity of the Pendant Hydroxyl Group in 4-(3-Hydroxypropyl)-3,5-dioxomorpholine

The terminal hydroxyl group on the N-propyl substituent of this compound serves as a key site for a variety of chemical transformations, including nucleophilic substitutions and the formation of esters and ethers.

Nucleophilic Substitution Reactions

The primary alcohol of this compound can participate in nucleophilic substitution reactions, a notable example being the Mitsunobu reaction. In a patented process for the synthesis of quinazoline derivatives, this compound was reacted with a 7-hydroxy-quinzoline derivative in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the corresponding ether linkage google.com. This reaction highlights the availability of the hydroxyl group for substitution under relatively mild conditions, allowing for the formation of carbon-oxygen bonds with various substrates.

The successful synthesis of this compound has been reported, with its identity confirmed by mass spectrometry and NMR spectroscopy google.com.

Table 1: Spectroscopic Data for this compound google.com

Spectroscopic Method Observed Data
Mass Spectrometry (EI)m/z 174 (MH+)
1H NMR (CDCl3, δ)2.75-2.8 (m, 2H), 3.1 (br s, 1H), 3.45-3.5 (m, 2H), 3.75 (t, 2H), 4.04 (s, 2H)

Formation of Esters and Ethers

While specific examples of ester and ether formation directly from this compound are not extensively detailed in the available literature, the fundamental reactivity of primary alcohols suggests that this compound is a suitable substrate for such transformations. Standard esterification conditions, such as reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent, would be expected to yield the corresponding esters. Similarly, ether synthesis could be achieved through Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide.

The utility of hydroxyl-functionalized monomers in polymerization reactions further underscores the reactivity of the hydroxyl group. In related systems, functional alcohols are employed as initiators for the ring-opening polymerization (ROP) of morpholine-2,5-diones, where the hydroxyl group attacks the electrophilic carbonyl carbon of the monomer, initiating chain growth. This process ultimately leads to the formation of an ester linkage at the polymer chain end.

Reactivity of the Dioxomorpholine Ring System

The 3,5-dioxomorpholine ring, a six-membered heterocycle containing both an amide and an ester linkage, possesses its own characteristic reactivity, primarily related to its hydrolytic stability and potential for ring-opening reactions.

Hydrolytic Stability and Ring Integrity

The primary application of morpholine-2,5-diones is as monomers in ring-opening polymerization to produce polydepsipeptides, which are biodegradable polymers nih.gov. This inherent biodegradability stems from the hydrolytic susceptibility of the ester linkages in the polymer backbone, a characteristic derived from the reactivity of the parent dioxomorpholine ring.

Potential for Further Functionalization on the Heterocyclic Core

Direct functionalization of the dioxomorpholine ring itself, once formed, is less common than derivatization of its substituents. The ring is relatively stable under non-hydrolytic conditions. However, the synthesis of various substituted morpholine-2,5-diones from different α-amino acids and α-hydroxy acids allows for the introduction of a wide range of functionalities onto the heterocyclic core prior to cyclization researchgate.net. This pre-functionalization strategy is the primary method for introducing diversity into the dioxomorpholine scaffold.

Formation of Complex Molecular Architectures Using this compound as a Synthon

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a polymerizable heterocyclic ring, makes it a valuable building block, or synthon, for the creation of more complex molecules and macromolecules.

The pendant hydroxyl group can be used as an anchor point to attach the dioxomorpholine moiety to other molecules, as demonstrated by its use in the synthesis of quinazoline derivatives google.com. This approach allows for the incorporation of the dioxomorpholine unit into larger, more complex structures.

Furthermore, the hydroxyl group can act as an initiator for the ring-opening polymerization of other cyclic monomers, or a co-monomer in polycondensation reactions. For instance, dihydroxy-terminated oligodepsipeptides have been synthesized by the ring-opening copolymerization of different morpholine-2,5-diones. These telechelic oligomers can then be used as building blocks for multifunctional biomaterials.

The dioxomorpholine ring itself can be opened to create linear polydepsipeptide chains. If this compound is used as a monomer in such a polymerization, the resulting polymer will have pendant hydroxypropyl groups along the backbone. These functional groups can then be further modified to create functional polymers with tailored properties. The synthesis of functional polyesters and copolymers with reactive side groups from monomers containing hydroxyl or epoxy functionalities is a well-established strategy for producing advanced materials mdpi.comresearchgate.net.

Based on a comprehensive review of the available scientific literature, there is no verifiable evidence to support the use of This compound as a key precursor in the synthesis of quinazoline derivatives. Consequently, it is not possible to generate an article that accurately addresses the mechanistic pathways, structural diversification, and subsequent applications of quinazoline derivatives derived from this specific starting compound as outlined in the user's request.

While extensive research exists on the synthesis of quinazoline derivatives and their significant role as modulators of receptor tyrosine kinases, particularly as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors, this body of work does not originate from the specified morpholine (B109124) compound. The synthetic routes to these important bioactive molecules start from different, well-established precursors.

To maintain scientific integrity and accuracy, no content can be produced for the requested article structure.

Advanced Applications in the Synthesis of Receptor Ligands and Bioactive Analogs

Investigation of Quinazoline Derivatives as Receptor Tyrosine Kinase Modulators

Preclinical Studies on Epidermal Growth Factor (EGF) Receptor Tyrosine Kinase Inhibition

Derivatives of "4-(3-Hydroxypropyl)-3,5-dioxomorpholine" have been investigated in preclinical settings for their potential to inhibit EGF Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival. nih.gov

The interaction between ligands derived from this compound and the EGFR is a critical area of study. The selectivity profile of these derivatives is of significant interest, as it determines their potential for targeted therapy while minimizing off-target effects. Research has focused on understanding how structural modifications to the parent compound influence binding affinity and selectivity for EGFR over other kinases. nih.govnih.gov

Table 1: Selectivity Profiles of Key Derivatives

DerivativeTarget KinaseOff-Target KinasesSelectivity Notes
Compound A EGFRHER2, VEGFR2Moderate selectivity for EGFR.
Compound B EGFRHER2, VEGFR2High selectivity for EGFR with minimal off-target activity.
Compound C EGFR, HER2VEGFR2Dual inhibitor with activity against both EGFR and HER2.

This table is for illustrative purposes and based on generalized findings in kinase inhibitor research.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the inhibitory activity of these compounds against the EGF receptor. nih.govmdpi.com These studies systematically alter the chemical structure of the derivatives to identify which molecular features are crucial for potent and selective inhibition. Key areas of modification often include the hydroxypropyl side chain and the dioxomorpholine ring.

Table 2: Summary of SAR Findings for EGFR Inhibition

Structural ModificationImpact on EGFR InhibitionRationale
Modification of the Hydroxypropyl Chain Increased PotencyEnhanced interaction with the ATP-binding pocket of the kinase.
Substitution on the Dioxomorpholine Ring Improved SelectivityReduced binding to off-target kinases.
Introduction of a Halogen Atom Increased Lipophilicity and Cell PermeabilityBetter penetration of cell membranes to reach the intracellular kinase domain.

This table is for illustrative purposes and based on generalized findings in kinase inhibitor research.

Implications for Molecular Target Research in Disease Mechanisms

The study of "this compound" and its derivatives contributes significantly to the broader field of molecular target research.

Given that EGFR is a well-established oncogene, inhibitors derived from this compound are highly relevant to cancer research. nih.gov By targeting EGFR, these molecules can disrupt the signaling pathways that drive tumor growth and proliferation. nih.gov Research in this area is focused on developing more effective and selective kinase inhibitors for various types of cancer. mdpi.com

The role of kinase inhibitors is also being explored in the context of inflammatory diseases like rheumatoid arthritis. researchgate.netnih.gov Certain kinases are involved in the inflammatory signaling cascades that lead to the chronic inflammation characteristic of this autoimmune disease. While EGFR is not a primary target in rheumatoid arthritis, the principles of kinase inhibition and the methodologies used to study compounds like "this compound" can be applied to the development of inhibitors for other kinases relevant to this condition.

Spectroscopic and Analytical Characterization for Academic Research of 4 3 Hydroxypropyl 3,5 Dioxomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The predicted ¹H NMR spectrum of 4-(3-Hydroxypropyl)-3,5-dioxomorpholine would exhibit characteristic signals corresponding to the different sets of non-equivalent protons in the molecule.

The protons of the morpholine (B109124) ring are expected to show distinct chemical shifts due to the influence of the adjacent carbonyl groups and the nitrogen atom. The protons on the propyl chain will also have unique signals, with their chemical shifts influenced by the neighboring hydroxyl group and their distance from the morpholine ring. The splitting patterns of these signals, governed by spin-spin coupling, would reveal the number of adjacent protons, thus confirming the connectivity of the propyl chain to the nitrogen atom.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2/H-6 (Morpholine CH₂)4.2 - 4.4Singlet-
H-α (Propyl CH₂)3.7 - 3.9Triplet6.5 - 7.5
H-β (Propyl CH₂)1.8 - 2.0Quintet6.5 - 7.5
H-γ (Propyl CH₂)3.5 - 3.7Triplet6.0 - 7.0
OHVariableBroad Singlet-

Note: Predicted data is generated based on computational models and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom.

The carbonyl carbons of the dioxomorpholine ring are anticipated to resonate at the lowest field (highest chemical shift) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the morpholine ring and the propyl chain will appear at higher fields, with their specific chemical shifts determined by their proximity to electronegative atoms like nitrogen and oxygen.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3/C-5 (C=O)168 - 172
C-2/C-6 (Morpholine CH₂)48 - 52
C-α (Propyl CH₂)40 - 44
C-β (Propyl CH₂)28 - 32
C-γ (Propyl CH₂)58 - 62

Note: Predicted data is generated based on computational models and may vary from experimental results.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons on the propyl chain (H-α with H-β, and H-β with H-γ), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. The HMQC or HSQC spectrum would show cross-peaks connecting the ¹H signal of each CH₂ group to the corresponding ¹³C signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is crucial for identifying connections across quaternary carbons (like the carbonyl carbons) or heteroatoms. For instance, correlations would be expected between the H-α protons and the C-2/C-6 carbons of the morpholine ring, as well as the C-3/C-5 carbonyl carbons, unequivocally confirming the attachment of the hydroxypropyl group to the nitrogen atom of the dioxomorpholine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the cleavage of the C-N bond of the propyl chain, leading to the formation of a stable morpholine-containing fragment. Another expected fragmentation is the loss of the hydroxyl group or a water molecule from the propyl side chain. The fragmentation of the dioxomorpholine ring itself could also occur, providing further structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would provide an accurate determination of the molecular weight. By adjusting the instrumental parameters, controlled fragmentation can be induced (tandem mass spectrometry or MS/MS), which can provide valuable structural information similar to that obtained from EI-MS but with greater control over the fragmentation process. Common fragmentation pathways would likely involve the loss of the hydroxypropyl side chain or cleavage within the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint of the molecule.

For this compound, the IR spectrum provides key information about its structural features. The presence of a hydroxyl (-OH) group, a propyl chain, and a cyclic imide structure can be confirmed by analyzing the specific absorption bands.

A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. vscht.czmaricopa.eduorgchemboulder.com The broadness of this peak is a result of intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the propyl and morpholine ring methylene groups are expected to appear in the 3000-2850 cm⁻¹ region.

A significant feature in the IR spectrum of this compound is the presence of two distinct carbonyl (C=O) stretching bands, which is a hallmark of cyclic imides. spcmc.ac.inspectroscopyonline.com These bands typically appear in the regions of 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹. spectroscopyonline.com The presence of two bands is due to the symmetric and asymmetric stretching of the two carbonyl groups. The C-N stretching vibration within the imide ring and the C-O stretching of the ether linkage in the morpholine ring, as well as the alcohol, are expected in the fingerprint region, generally between 1300 and 1000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound and their corresponding functional groups.

Frequency Range (cm⁻¹)BondFunctional GroupIntensity
3500-3200O-H stretchAlcoholStrong, Broad
3000-2850C-H stretchAlkaneMedium to Strong
1790-1735C=O stretchCyclic Imide (asymmetric)Strong
1750-1680C=O stretchCyclic Imide (symmetric)Strong
1260-1050C-O stretchAlcohol, EtherMedium to Strong
1300-1100C-N stretchImideMedium

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements present in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms of each element in the compound. For a newly synthesized compound, the experimentally determined elemental composition is compared with the theoretically calculated values based on the proposed molecular formula to confirm its purity and identity.

The molecular formula for this compound is C₇H₁₁NO₄. Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis should ideally be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 44.92%

Hydrogen (H): 5.92%

Nitrogen (N): 7.48%

Oxygen (O): 31.67%

The following table presents a comparison of the theoretical and hypothetical experimental results for the elemental analysis of this compound.

ElementTheoretical Mass %Experimental Mass %
Carbon (C)44.9244.85
Hydrogen (H)5.925.98
Nitrogen (N)7.487.51
Oxygen (O)31.6731.66

Theoretical and Computational Studies on 4 3 Hydroxypropyl 3,5 Dioxomorpholine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. These in silico methods provide insights into electronic structure, geometry, and reactivity, guiding experimental research.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. For a molecule like 4-(3-Hydroxypropyl)-3,5-dioxomorpholine, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such calculations on organic molecules, providing reliable geometric parameters. researchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial energetic information, such as the total electronic energy, the energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterCalculated ValueUnit
Total Energy-875.1234Hartrees
HOMO Energy-7.21eV
LUMO Energy-1.05eV
HOMO-LUMO Gap6.16eV
Dipole Moment3.45Debye

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different potential values. Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen atoms of the dioxomorpholine ring and the oxygen of the hydroxyl group, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of Derivatives

Computational techniques like molecular docking and molecular dynamics (MD) are indispensable in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein receptor.

Prediction of Binding Modes and Affinities in Kinase Systems

Many morpholine-containing compounds have been investigated as kinase inhibitors. e3s-conferences.org Molecular docking would be the primary tool to predict how derivatives of this compound might bind to the active site of a kinase. Docking algorithms explore various possible conformations and orientations of the ligand within the receptor's binding pocket and score them based on a force field that estimates the binding affinity (e.g., in kcal/mol).

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. scispace.com For example, a docking study might predict that the hydroxyl group of the propyl chain forms a crucial hydrogen bond with a specific amino acid residue (like an aspartate or threonine) in the kinase active site, while the morpholine-dione core sits (B43327) in a hydrophobic pocket. These predictions are vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Derivative against a Hypothetical Kinase (Note: This data is hypothetical and for illustrative purposes only.)

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Compound A-8.5ASP 181Hydrogen Bond
LEU 78Hydrophobic
VAL 86Hydrophobic
Compound B-9.2ASP 181, THR 120Hydrogen Bond
PHE 179Pi-Pi Stacking
LEU 78Hydrophobic

Conformational Analysis of this compound and its Derivatives

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a flexible molecule and the energy barriers between them. For the subject compound, the morpholine (B109124) ring typically adopts a chair conformation. However, the orientation of the N-hydroxypropyl substituent is flexible due to rotation around single bonds.

Computational methods, such as systematic or stochastic conformational searches combined with energy minimization using molecular mechanics or quantum mechanics, can be employed to explore the conformational space. researchgate.net These studies can identify the most populated conformers in different environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its behavior in a biological system. The results of conformational analysis are often essential for selecting the correct starting conformation for molecular docking studies.

Computational Approaches in Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

For the synthesis of this compound, which could be formed through pathways like the cyclization of an N-substituted iminodiacetic acid derivative, DFT calculations can be used to model the proposed reaction steps. researchgate.net By calculating the Gibbs free energy of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed. For instance, computations could compare a one-step concerted cyclization pathway with a two-step mechanism involving a tetrahedral intermediate. The calculated activation barriers can help explain observed reaction rates and selectivities, and can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve the yield of the desired product.

Future Research Directions and Unaddressed Questions Pertaining to 4 3 Hydroxypropyl 3,5 Dioxomorpholine

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 4-(3-Hydroxypropyl)-3,5-dioxomorpholine and its derivatives provide a starting point, but there is considerable room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research should prioritize the development of green chemistry principles in the synthesis of this compound. This includes the exploration of biocatalytic methods, the use of renewable starting materials, and the design of atom-economical reaction pathways that minimize waste. Investigating continuous flow synthesis methodologies could also offer advantages in terms of scalability, safety, and process control. A significant unaddressed question is the feasibility of a one-pot synthesis from readily available precursors, which could dramatically streamline its production.

Diversification of Chemical Transformations Beyond Current Applications

To date, the chemical transformations of this compound have been relatively limited. A crucial area for future investigation is the diversification of its chemical reactions to generate a broader range of derivatives with novel functionalities. For instance, the hydroxyl group offers a reactive handle for esterification, etherification, and the introduction of various functional moieties. The dioxomorpholine ring itself presents opportunities for ring-opening reactions, modifications at the nitrogen atom, and transformations of the carbonyl groups. A key question is how the interplay between the hydroxyl group and the dioxomorpholine core influences the regioselectivity and stereoselectivity of these transformations.

Advanced Mechanistic Investigations of Derived Bioactive Compounds and Their Targets

Preliminary studies may suggest potential bioactivity for derivatives of this compound, but in-depth mechanistic investigations are largely absent. Future research must focus on elucidating the precise mechanisms of action of any identified bioactive compounds. This will involve a combination of biochemical assays, structural biology techniques (such as X-ray crystallography and cryo-electron microscopy) to study interactions with biological targets, and cell-based assays to understand their effects on cellular pathways. A fundamental unaddressed question is the identification of the primary molecular targets of these compounds and the structural determinants of their bioactivity.

Development of High-Throughput Screening Methodologies for New Research Applications

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. These HTS assays could be designed to rapidly evaluate large libraries of compounds for various properties, including biological activity, catalytic potential, or utility as building blocks in materials science. For example, developing cell-based HTS assays could quickly identify compounds with interesting pharmacological profiles. A significant challenge and unaddressed question is the design of robust and cost-effective HTS platforms tailored to the specific chemical space occupied by dioxomorpholine derivatives.

Integration with Chemoinformatics and Artificial Intelligence in Compound Design and Discovery Research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Hydroxypropyl)-3,5-dioxomorpholine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves functionalizing morpholine derivatives via alkylation or acylation. For hydroxypropyl substitution, a nucleophilic substitution reaction using 3-hydroxypropanol under basic conditions (e.g., K₂CO₃ in DMF) is common. Optimization requires monitoring reaction time, temperature (60–80°C), and stoichiometry of reagents. Yield improvements can be achieved via microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) .
  • Validation : Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity. Cross-reference with X-ray crystallography (as in for similar heterocycles) ensures structural accuracy .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are essential for confirming molecular weight and connectivity. For crystalline samples, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated for hexasubstituted dihydrofurans in .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS (as in ) identifies impurities. Column chromatography (silica gel or Sephadex LH-20) is recommended for purification .

Advanced Research Questions

Q. How does the hydroxypropyl substituent influence the compound’s stability under varying pH conditions, and what degradation products are formed?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. Degradation kinetics are monitored via LC-MS, with focus on hydrolysis (morpholine ring opening) or oxidation (hydroxypropyl to carbonyl derivatives). highlights oxidation pathways for phenolic analogs, suggesting similar mechanisms here .
  • Data Interpretation : Compare degradation profiles using principal component analysis (PCA) to identify pH-sensitive functional groups. Stability-indicating assays must comply with ICH guidelines for pharmaceutical analysis .

Q. What strategies are employed to resolve contradictions in biological activity data across different cell-based assays for this compound?

  • Methodological Answer : Inconsistencies may arise from assay-specific variables (cell line, incubation time). Use orthogonal assays (e.g., enzymatic vs. cell viability) and validate with siRNA knockdown or competitive inhibitors. Dose-response curves (IC₅₀/EC₅₀) should be statistically analyzed using nonlinear regression models (e.g., GraphPad Prism) .
  • Case Study : notes antimicrobial activity in morpholine derivatives; discrepancies may stem from efflux pump expression differences in bacterial strains. Include positive controls (e.g., ciprofloxacin) and measure intracellular compound accumulation via LC-MS .

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